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Introduction
Two-pore channels (TPCs) are a family of ion channels located on the membranes of

endosomes and lysosomes, playing a crucial role in intracellular signaling and trafficking.

TPC2, a key member of this family, is a voltage- and ligand-gated channel that is endogenously

activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol

3,5-bisphosphate (PI(3,5)P₂). The activation of TPC2 leads to the release of ions, including

calcium (Ca²⁺) and sodium (Na⁺), from the lysosomal lumen into the cytosol. This release of

lysosomal Ca²⁺ is implicated in a wide array of cellular processes, from autophagy and

exocytosis to nutrient sensing and disease pathogenesis.[1][2]

Tpc2-A1-P is a cell-permeable synthetic agonist of TPC2 that functionally mimics the action of

PI(3,5)P₂.[3] It has emerged as a valuable pharmacological tool for the targeted investigation of

TPC2 function and lysosomal Ca²⁺ signaling. Unlike the endogenous ligand, Tpc2-A1-P offers

greater stability and cell permeability, allowing for precise temporal control over TPC2

activation in live-cell imaging and functional assays. Notably, Tpc2-A1-P biases the TPC2

channel towards a Na⁺-selective state.[4][5] However, it can act synergistically with the NAADP

mimetic, Tpc2-A1-N, to enhance Ca²⁺ release from lysosomes. This unique property allows

researchers to dissect the distinct and cooperative roles of different TPC2 activation pathways.
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These application notes provide a comprehensive overview of Tpc2-A1-P, including its

mechanism of action, quantitative data on its use, detailed experimental protocols for studying

lysosomal Ca²⁺ release, and visual representations of the relevant signaling pathways and

experimental workflows.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Tpc2-A1-P in

cellular assays, compiled from various studies. These values should be considered as a

starting point, and optimal concentrations may vary depending on the cell type and

experimental conditions.
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Parameter Value Cell Type(s) Notes Reference(s)

EC₅₀ 10.5 µM

HeLa cells stably

expressing

TPC2L11A/L12A

For plateau

response of Ca²⁺

signals.

Working

Concentration

Range

10 - 60 µM

HeLa, HEK293,

U2OS, SH-SY5Y

cells

Effective

concentrations

for inducing

TPC2-mediated

effects.

Synergistic

Concentration

with Tpc2-A1-N

Tpc2-A1-P: 20-

60 µMTpc2-A1-

N: 10-30 µM

HeLa, HEK293,

U2OS cells

Combination of

subthreshold or

active

concentrations of

both agonists

leads to a robust

Ca²⁺ signal.

Effect on

Cytosolic Ca²⁺

(alone)

Minimal to small,

delayed increase

HeLa, SH-SY5Y

cells

Tpc2-A1-P alone

primarily

conducts Na⁺,

leading to a less

pronounced

direct Ca²⁺

release

compared to

Tpc2-A1-N.

Effect on

Lysosomal pH
Alkalinization

HeLa, SK-MEL-5

cells

TPC2 activation

can lead to an

increase in

lysosomal pH.

Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of Tpc2-A1-P's role in lysosomal signaling and its

application in experimental settings, the following diagrams have been generated using
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Graphviz.
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Figure 1: TPC2 signaling pathway activated by Tpc2-A1-P and Tpc2-A1-N.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8115660?utm_src=pdf-body-img
https://www.benchchem.com/product/b8115660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8115660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Experiment

Data Analysis

1. Culture cells of interest
(e.g., HeLa, HEK293)

2. Load cells with Ca²⁺ indicator
(e.g., Fura-2 AM) or

lysosomal pH indicator
(e.g., Fluorescein Dextran)

3. Acquire baseline fluorescence

4. Add Tpc2-A1-P
(alone or with Tpc2-A1-N)

5. Record fluorescence changes
over time

6. Quantify changes in
fluorescence ratio or intensity

7. Interpret results in the context
of lysosomal Ca²⁺ release

or pH changes

Click to download full resolution via product page

Figure 2: Experimental workflow for studying lysosomal Ca²⁺ release using Tpc2-A1-P.
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Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving Tpc2-A1-
P to study lysosomal calcium release.

Protocol 1: Measurement of Cytosolic Ca²⁺ Release
Using Fura-2 AM
This protocol describes an indirect method to measure lysosomal Ca²⁺ release by monitoring

the subsequent rise in cytosolic Ca²⁺ concentration.

Materials:

Cells of interest (e.g., HeLa, HEK293) cultured on glass coverslips

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (Ca²⁺-free for

isolating intracellular release)

Tpc2-A1-P stock solution (in DMSO)

Tpc2-A1-N stock solution (in DMSO, for synergistic activation studies)

Ionomycin (positive control)

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340/380 nm excitation

and 510 nm emission filters)

Procedure:

Cell Seeding: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve

70-80% confluency.

Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02%

Pluronic F-127 in HBSS). b. Wash cells once with HBSS. c. Incubate cells in the Fura-2 AM
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loading solution for 30-60 minutes at 37°C in the dark. d. Wash cells twice with HBSS to

remove excess dye. e. Incubate cells for a further 30 minutes in HBSS to allow for complete

de-esterification of the dye.

Imaging: a. Mount the coverslip onto the microscope stage in an imaging chamber. b.

Perfuse the cells with Ca²⁺-free HBSS to eliminate contributions from extracellular Ca²⁺

influx. c. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and

recording the emission at 510 nm. d. Add Tpc2-A1-P to the desired final concentration (e.g.,

10-60 µM). For synergistic studies, co-apply with Tpc2-A1-N (e.g., 10-30 µM). e. Continue

recording the fluorescence changes for several minutes. f. At the end of the experiment, add

a saturating concentration of Ionomycin (e.g., 2-5 µM) to obtain the maximum fluorescence

ratio, followed by a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum ratio for calibration

purposes (optional).

Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm

excitation (F340/F380) for each time point. b. The change in this ratio is proportional to the

change in intracellular Ca²⁺ concentration. c. Quantify the peak response and the area under

the curve to compare the effects of different treatments.

Protocol 2: Measurement of Lysosomal pH Changes
Using Fluorescein Dextran
This protocol allows for the monitoring of changes in lysosomal pH upon TPC2 activation,

which can be an indirect indicator of ion flux.

Materials:

Cells of interest

Fluorescein dextran (e.g., 10,000 MW, lysine fixable)

Imaging buffer (e.g., HBSS)

Tpc2-A1-P and Tpc2-A1-N stock solutions

Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation,

525 nm emission)
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Procedure:

Dye Loading: a. Incubate cells in culture medium containing fluorescein dextran (e.g., 1

mg/mL) for 12-24 hours. This allows for the uptake of the dextran by endocytosis and its

accumulation in lysosomes. b. Wash the cells thoroughly with fresh medium and incubate for

a "chase" period of at least 4 hours to ensure the probe is localized to the lysosomes.

Imaging: a. Transfer the cells to an imaging chamber with HBSS. b. Acquire baseline

fluorescence images. c. Add Tpc2-A1-P (and/or Tpc2-A1-N) at the desired concentration. d.

Record time-lapse images of the fluorescein fluorescence. An increase in fluorescence

intensity indicates an increase in pH (alkalinization).

Data Analysis: a. Measure the average fluorescence intensity of individual lysosomes or

whole cells over time. b. Normalize the fluorescence values to the baseline to quantify the

change in lysosomal pH.

Concluding Remarks
Tpc2-A1-P is a potent and specific agonist for the TPC2 channel, providing a valuable tool for

the study of lysosomal ion homeostasis and its role in cellular physiology and disease. By

mimicking the action of the endogenous ligand PI(3,5)P₂, and through its synergistic

interactions with the NAADP-mimetic Tpc2-A1-N, this compound allows for a nuanced

investigation of TPC2's dual Na⁺/Ca²⁺ permeability. The protocols and data presented here

offer a solid foundation for researchers to incorporate Tpc2-A1-P into their studies of lysosomal

signaling, with the potential to uncover novel regulatory mechanisms and therapeutic targets.

As with any pharmacological agent, it is crucial to perform appropriate controls, including the

use of TPC2 knockout/knockdown cells, to confirm the on-target effects of Tpc2-A1-P.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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